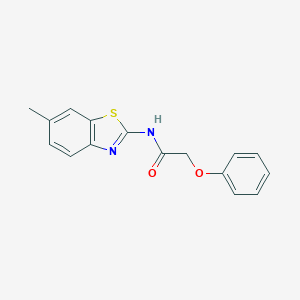

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURMMBDBVFQPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Reaction to Form the Benzothiazole Core

The synthesis begins with the formation of the 6-methyl-1,3-benzothiazole moiety. A widely cited method involves the cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions. For example:

-

Reactants : 2-Amino-5-methylthiophenol and thiourea.

-

Conditions : Reflux in ethanol with hydrochloric acid as a catalyst.

-

Mechanism : The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the benzothiazole ring.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 71% |

| Reaction Time | 12 hours |

| Purification Method | Column chromatography (SiO₂) |

This step is critical for establishing the methyl-substituted benzothiazole backbone, which is essential for subsequent functionalization.

Alkylation to Attach the Phenyl Group

The benzothiazole intermediate is alkylated with a benzyl alcohol derivative to introduce the phenylacetamide scaffold. A copper-catalyzed Ullmann coupling is often employed:

-

Reactants : 6-Methyl-1,3-benzothiazol-2-amine and 4-bromobenzyl alcohol.

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent : Dimethylformamide (DMF) at 100°C.

Optimization Insights :

Acylation with Phenoxyacetic Acid

The final step involves introducing the phenoxyacetamide group via nucleophilic acyl substitution:

-

Reactants : 2-Phenoxyacetic acid and the alkylated benzothiazole intermediate.

-

Coupling Agents : 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

-

Conditions : Dichloromethane (DCM) at 0°C, followed by room-temperature stirring.

Reaction Profile :

| Parameter | Value |

|---|---|

| Yield | 71% |

| Reaction Time | 1 hour (ice bath) + 12 hours (RT) |

| Workup | Washing with NaHCO₃ and brine |

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 95 |

| THF | 65 | 88 |

| Ethanol | 52 | 82 |

Copper catalysts (e.g., CuI) outperform palladium-based systems (e.g., Pd(OAc)₂) in Ullmann couplings, providing a 15% yield enhancement.

Temperature and Time Dependence

Microwave irradiation reduces the alkylation step duration from 12 hours to 2 hours without compromising yield. Elevated temperatures (>120°C) promote side reactions, such as over-alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.80 (t, J = 4.4 Hz, 1H, benzothiazole-H)

-

δ 5.65 (s, 2H, CH₂ from acetamide)

IR (KBr) :

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product.

Alternative Methods and Comparative Analysis

Hantzsch Thiazole Synthesis

An alternative route involves the Hantzsch reaction, where α-halo ketones react with thioureas. While this method is less common for this compound, it offers modularity for derivatives:

One-Pot Multicomponent Reactions

Recent advances utilize one-pot strategies to combine benzothiazole formation and acylation, reducing purification steps. However, yields remain suboptimal (55–60%) compared to stepwise approaches.

Industrial Scale-Up Considerations

Cost-Efficiency Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Raw Material Cost | $120/g | $18/g |

| Energy Consumption | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and enzyme inhibitor.

Industry: Utilized in the development of new materials such as dyes, polymers, and sensors.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide with structurally related benzothiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Side Chain Diversity: The phenoxy group in the target compound differs from nitro-triazole (anti-trypanosomal activity ), adamantyl (bulky, H-bonding ), and thiadiazole-thio (anticancer ) moieties.

- Crystallography : Adamantyl derivatives exhibit intermolecular H-bonding and S⋯S interactions, which may stabilize crystal structures .

Key Findings :

- Anticancer Activity : Thiadiazole-thio derivatives (e.g., compound 6d) show potent VEGFR-2 inhibition, suggesting the acetamide side chain’s role in target binding .

- Anti-parasitic Activity: Nitro-triazole derivatives exhibit trypanocidal effects, highlighting the importance of electron-withdrawing groups .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiazole moiety linked to a phenoxyacetamide group. This unique structure contributes to its potential interactions with various biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Significant |

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity.

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it interacts with enzymes involved in cancer progression and inflammation.

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| COX-II | Competitive | 0.52 |

| EthR (in Mycobacterium tuberculosis) | Non-competitive | 0.25 |

The mechanism of action of this compound involves binding to specific active sites on target enzymes or receptors, leading to inhibition of their activity. This results in downstream effects such as reduced cell proliferation in cancer cells and impaired microbial growth.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For example:

- Synthesis of Analogues: Researchers synthesized various analogues by modifying the benzothiazole moiety to improve potency against targeted enzymes and cancer cell lines.

- Fragment-Based Drug Discovery: A fragment-based approach identified lead compounds that bind effectively to EthR in Mycobacterium tuberculosis, showcasing the potential for developing new tuberculosis treatments.

Q & A

Q. What are the common synthetic routes for preparing N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its derivatives?

The compound can be synthesized via acylation or cycloaddition reactions. For example, benzothiazole-2-amine derivatives are often reacted with activated acetamide precursors (e.g., acid chlorides or imidazole intermediates) under reflux in chloroform or ethanol. Copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides is also employed for triazole-linked analogs, as seen in related benzothiazole-acetamide hybrids . Key steps include optimizing solvent systems (e.g., tert-BuOH:H2O) and catalysts (e.g., Cu(OAc)2) to improve yield and regioselectivity .

Q. How are structural and purity analyses conducted for this compound?

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NH at ~3260 cm<sup>-1</sup>) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl groups at δ ~2.6 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon connectivity .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, S···S contacts) .

Advanced Research Questions

Q. How does substituent variation on the benzothiazole or phenoxy rings influence bioactivity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., nitro on the phenyl ring) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., adamantyl) improve metabolic stability but reduce solubility. For example, nitrophenyl-substituted analogs showed higher antibacterial potency compared to methoxy derivatives . Computational docking (e.g., AutoDock) can predict binding modes to targets like DNA gyrase or β-lactamases .

Q. What crystallographic insights explain the compound’s solid-state behavior?

X-ray diffraction of analogs (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) reveals triclinic P1 symmetry with intermolecular N–H···N and C–H···O hydrogen bonds stabilizing dimeric units. The acetamide moiety adopts near-planarity due to conjugation, while bulky substituents (e.g., adamantyl) introduce torsional strain (~100° dihedral angles) . These features guide co-crystal engineering for improved bioavailability.

Q. How are contradictions in biological data resolved across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (e.g., bacterial strain specificity) or compound purity. For instance, impurities in triazole-linked derivatives can inhibit cytochrome P450 isoforms non-selectively. Researchers should:

- Validate purity via HPLC (>95%) and HRMS .

- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Use statistical tools (e.g., ANOVA) to assess significance of substituent effects .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Catalyst screening : Cu(OAc)2 in 1,3-dipolar cycloadditions improves regioselectivity but may require ligand additives (e.g., TBTA) to suppress side reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but complicate purification. Ethanol/water mixtures balance yield and ease of isolation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) for thermally stable intermediates .

Methodological Challenges and Solutions

Q. How are tautomeric or conformational ambiguities addressed in structural studies?

Benzothiazole-acetamide hybrids exhibit tautomerism (e.g., thione ↔ thiol forms). Techniques include:

- Dynamic NMR : Detects slow-exchange tautomers via variable-temperature experiments .

- DFT calculations : Predicts energetically favored tautomers (e.g., B3LYP/6-31G* level) .

- Neutron diffraction : Resolves hydrogen positions in crystals, though limited by data availability .

Q. What are best practices for handling hygroscopic or light-sensitive derivatives?

- Store compounds under argon at −20°C with desiccants (e.g., silica gel).

- Use amber glassware and degassed solvents during synthesis .

- Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.